molecular formula C21H19ClF3N3 B2664077 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine CAS No. 2058811-86-0

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine

Cat. No.: B2664077
CAS No.: 2058811-86-0
M. Wt: 405.85
InChI Key: MXFNCJVYNGAPJD-UHFFFAOYSA-N
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Description

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine is a complex organic compound that features a combination of pyridine, naphthalene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine typically involves multiple steps, starting with the preparation of the pyridine and naphthalene intermediates. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and organoboron reagents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine is unique due to its combination of pyridine, naphthalene, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-naphthalen-1-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3/c22-18-12-16(21(23,24)25)13-26-19(18)14-27-8-10-28(11-9-27)20-7-3-5-15-4-1-2-6-17(15)20/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFNCJVYNGAPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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